molecular formula C32H43NO2S B3039167 N-Hexadecylpyrene-1-sulfonamide CAS No. 351002-71-6

N-Hexadecylpyrene-1-sulfonamide

Cat. No.: B3039167
CAS No.: 351002-71-6
M. Wt: 505.8 g/mol
InChI Key: FAXRWJMTLJBKAD-UHFFFAOYSA-N
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Preparation Methods

N-Hexadecylpyrene-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines . This method involves the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium . The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

N-Hexadecylpyrene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

N-Hexadecylpyrene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hexadecylpyrene-1-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds with various biological molecules, affecting their structure and function. The pathways involved in its action include the inhibition of enzymes and the disruption of cellular processes.

Comparison with Similar Compounds

N-Hexadecylpyrene-1-sulfonamide is unique due to its amphoteric nature and its suitability for fluorescence applications . Similar compounds include:

    N-Hexadecylpyrene-1-sulfonylamine: This compound has similar fluorescence properties but differs in its chemical structure.

    N-Hexadecylpyrene-1-sulfonic acid: This compound is more acidic and has different applications in chemistry and biology.

Properties

IUPAC Name

N-hexadecylpyrene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-33-36(34,35)30-24-22-28-20-19-26-17-16-18-27-21-23-29(30)32(28)31(26)27/h16-24,33H,2-15,25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXRWJMTLJBKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303237
Record name N-Hexadecyl-1-pyrenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-71-6
Record name N-Hexadecyl-1-pyrenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351002-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hexadecyl-1-pyrenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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